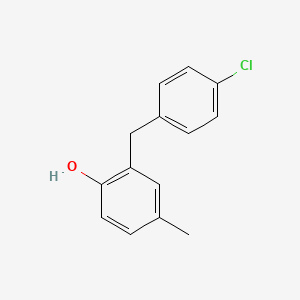

2-(4-Chlorobenzyl)-4-methylphenol

Description

Structure

3D Structure

Properties

CAS No. |

23805-51-8 |

|---|---|

Molecular Formula |

C14H13ClO |

Molecular Weight |

232.70 g/mol |

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-methylphenol |

InChI |

InChI=1S/C14H13ClO/c1-10-2-7-14(16)12(8-10)9-11-3-5-13(15)6-4-11/h2-8,16H,9H2,1H3 |

InChI Key |

LYWBFLGVSHMTCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Retrosynthetic Analysis of 2-(4-Chlorobenzyl)-4-methylphenol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.comnumberanalytics.com For this compound, the primary disconnection is the C-C bond between the benzyl (B1604629) group and the phenolic ring. This disconnection leads to two key synthons: a 4-chlorobenzyl cation equivalent and a 4-methylphenol nucleophile.

This retrosynthetic approach suggests that a Friedel-Crafts type reaction would be a plausible forward synthetic route. The corresponding reagents for these synthons would be a 4-chlorobenzyl halide (or alcohol) and 4-methylphenol.

Classical and Modern Approaches to Benzylphenol Synthesis

The synthesis of benzylphenols, including this compound, can be achieved through various methods. These range from traditional electrophilic aromatic substitutions to more contemporary cross-coupling strategies.

Friedel-Crafts Alkylation and Related Reactions

The Friedel-Crafts alkylation is a classic and widely used method for forming C-C bonds with aromatic rings. wikipedia.org In the context of synthesizing this compound, this reaction would involve the alkylation of 4-methylphenol with a 4-chlorobenzyl electrophile.

The electrophile can be generated from various precursors, such as 4-chlorobenzyl chloride or 4-chlorobenzyl alcohol, in the presence of a Lewis acid or Brønsted acid catalyst. wikipedia.orgrsc.orglumenlearning.com The Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the alkylating agent, making the benzylic carbon more electrophilic. lumenlearning.comcerritos.edu

However, Friedel-Crafts alkylations with phenols can be challenging. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and leading to poor yields. stackexchange.com Another common issue is polyalkylation, where the initial product is more reactive than the starting material, leading to the introduction of multiple benzyl groups. lumenlearning.comlibretexts.org

To overcome these limitations, milder reaction conditions and alternative catalysts have been explored. For instance, Brønsted acids like triflic acid (TfOH) or solid acid catalysts such as zeolites and acid-treated clays (B1170129) have been employed to promote the reaction with better selectivity. stackexchange.comacs.org

Cross-Coupling Reactions

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-C bonds. These methods often provide greater functional group tolerance and regioselectivity compared to classical methods. The synthesis of diarylmethanes, the structural core of this compound, can be achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and others. nih.govrsc.org

For the synthesis of this compound, a cross-coupling approach could involve the reaction of a 4-methylphenol derivative with a 4-chlorobenzyl organometallic reagent, or vice versa. For example, a palladium-catalyzed reaction could couple an aryl halide or triflate derived from 4-methylphenol with a 4-chlorobenzyl organoboron or organozinc reagent. nih.gov

Iron-catalyzed cross-electrophile coupling reactions have also emerged as a valuable tool, allowing for the coupling of two electrophilic partners, such as a benzyl halide and an aryl halide, in the presence of a reducing agent. nih.govchemrxiv.org

Multi-component Reactions for Benzylphenol Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govorganic-chemistry.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, conceptually, a one-pot reaction could be designed. For instance, a reaction involving 4-methylphenol, 4-chlorobenzaldehyde, and a reducing agent could potentially lead to the desired product under appropriate catalytic conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. This involves careful selection of catalysts, solvents, temperature, and reaction time.

Catalyst Systems and Ligands (e.g., Lewis acids)

In Friedel-Crafts alkylations, the choice and amount of the Lewis acid catalyst are critical. Strong Lewis acids like AlCl₃ can lead to side reactions, while milder ones may require higher temperatures or longer reaction times. stackexchange.comrsc.org The use of supported catalysts, such as Lewis acids on silica (B1680970) or clay, can improve handling, reusability, and sometimes selectivity. acs.org

For cross-coupling reactions, the catalyst system typically consists of a transition metal precursor (e.g., a palladium salt) and a ligand. The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. For the synthesis of diarylmethanes, various phosphine-based ligands have been successfully employed. organic-chemistry.org The optimization table below illustrates how different parameters can influence the yield of a related cross-coupling reaction.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343) | 100 | 45 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | 62 |

| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 5 | FeCl₃ | - | - | DCM | 25 | 30 (for Friedel-Crafts) |

The data in the table above is illustrative and based on general principles of cross-coupling and Friedel-Crafts reactions. Actual yields for the synthesis of this compound would require specific experimental investigation.

Solvent Effects and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the yield, selectivity, and reaction rate of the synthesis of this compound.

Solvent Effects:

The Friedel-Crafts benzylation can be carried out in a variety of solvents. Non-polar aprotic solvents are often preferred to avoid unwanted side reactions with the Lewis acid catalyst.

Halogenated Solvents: Dichloromethane and chloroform (B151607) are commonly used as they are relatively inert and can dissolve both the reactants and the Lewis acid catalyst. rsc.org

Aromatic Hydrocarbons: Benzene (B151609) and toluene can also serve as solvents, although they can potentially participate in the Friedel-Crafts reaction themselves, leading to byproducts. libretexts.org

Solvent-Free Conditions: In some instances, the reaction can be performed under solvent-free conditions, which is an environmentally friendly approach that can also lead to higher reaction rates. researchgate.net

Deep Eutectic Solvents (DES): Recent advancements have explored the use of Deep Eutectic Solvents, such as those based on FeCl₃, which can act as both the solvent and the catalyst, offering a greener alternative with potential for catalyst recycling. chemrxiv.org

Temperature Control:

Temperature plays a crucial role in controlling the regioselectivity and preventing side reactions.

Low Temperatures (0°C to room temperature): Conducting the reaction at lower temperatures often favors the formation of the ortho-substituted product and minimizes the formation of polysubstituted byproducts. The reaction is typically initiated at a low temperature (e.g., 0°C) by the gradual addition of the Lewis acid to the mixture of p-cresol (B1678582) and the benzylating agent. rsc.orglibretexts.org

Elevated Temperatures: In some cases, particularly with less reactive substrates or catalysts, elevated temperatures may be necessary to achieve a reasonable reaction rate. However, higher temperatures can lead to a decrease in regioselectivity, with an increased formation of the para-isomer and dibenzylated products. google.com Vapor-phase benzylation at high temperatures (300-600°C) over a basic metal oxide catalyst has been reported to yield high selectivity for ortho-benzylated phenols. google.com

The optimal combination of solvent and temperature must be determined empirically for the specific synthesis of this compound to maximize the yield of the desired isomer.

Reaction Kinetics and Mechanistic Considerations in Synthesis

The synthesis of this compound via Friedel-Crafts benzylation proceeds through a well-established electrophilic aromatic substitution mechanism. The kinetics of the reaction are typically second order, being first order in both the electrophile and the aromatic substrate. libretexts.org

Mechanistic Steps:

Formation of the Electrophile: The first step involves the reaction of the benzylating agent (e.g., 4-chlorobenzyl chloride) with the Lewis acid catalyst (e.g., AlCl₃) to generate a highly electrophilic species. This is often represented as the formation of a benzyl carbocation, although in reality, it is more likely a polarized complex between the benzylating agent and the Lewis acid.

Formation of the electrophilic complex.

Electrophilic Attack: The electron-rich aromatic ring of p-cresol acts as a nucleophile and attacks the electrophilic 4-chlorobenzyl species. The hydroxyl group of p-cresol is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director. Since the para position is already occupied by the methyl group, the incoming electrophile is directed to the positions ortho to the hydroxyl group. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Electrophilic attack and formation of the sigma complex.

Deprotonation and Aromatization: In the final step, a weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound.

Deprotonation to form the final product.

Kinetic Considerations:

The rate of the reaction is influenced by several factors:

Nature of the Lewis Acid: Stronger Lewis acids generally lead to faster reaction rates but may also promote side reactions.

Concentration of Reactants: Higher concentrations of the reactants will increase the reaction rate.

Temperature: As with most chemical reactions, the rate increases with temperature. However, as mentioned earlier, this can have a negative impact on selectivity.

Understanding these mechanistic and kinetic aspects is crucial for optimizing the reaction conditions to favor the formation of the desired this compound.

Purification Techniques and Scale-Up Considerations for Research Purposes

Purification Techniques:

Following the synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, the catalyst, and various byproducts such as isomers (e.g., 3-(4-Chlorobenzyl)-4-methylphenol) and polysubstituted products. Therefore, effective purification is essential to obtain this compound in high purity.

Work-up: The reaction is typically quenched by the addition of water or a dilute acid to deactivate the Lewis acid catalyst. The organic layer is then separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate. nih.gov

Chromatography: For laboratory-scale purification, flash column chromatography is a highly effective method for separating the desired product from its isomers and other impurities. rsc.orgnih.gov The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is critical for achieving good separation. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. rsc.org

Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, particularly for removing small amounts of impurities. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Distillation: For liquid products, vacuum distillation can be used for purification, provided the compound is thermally stable.

Scale-Up Considerations for Research Purposes:

Transitioning the synthesis from a laboratory scale to a larger, research-scale production (multi-gram to kilogram) presents several challenges that need to be addressed.

Heat Management: Friedel-Crafts reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions and the formation of byproducts. This may require the use of jacketed reactors with cooling systems.

Reagent Addition: The order and rate of reagent addition become more critical on a larger scale. Slow, controlled addition of the Lewis acid or the benzylating agent is often necessary to manage the exothermicity of the reaction.

Mixing: Efficient stirring is essential to ensure homogeneity and good heat transfer throughout the larger reaction volume. Mechanical stirrers are typically required for larger scale reactions.

Catalyst Removal: On a larger scale, the removal of the Lewis acid catalyst can be more challenging. The use of solid, reusable catalysts like zeolites can simplify the work-up process and reduce waste.

Purification: Large-scale chromatographic purification can be expensive and time-consuming. Therefore, optimizing the reaction conditions to maximize the yield of the desired product and minimize byproducts is crucial. Recrystallization is often a more practical purification method for larger quantities of solid products.

Careful planning and consideration of these factors are essential for the successful and safe scale-up of the synthesis of this compound for research purposes.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the principal technique for mapping the carbon-hydrogen framework of organic molecules. Through the detailed analysis of chemical shifts, signal multiplicities, and through-bond correlations, a complete assignment of every proton and carbon atom within the structure can be achieved.

The ¹H NMR spectrum of 2-(4-Chlorobenzyl)-4-methylphenol is anticipated to display a series of distinct signals that correspond to each unique proton environment within the molecule. The precise location of these signals, or chemical shifts (δ), is governed by the electronic influence of the various substituents on the two aromatic rings.

Phenolic Proton (OH): The hydroxyl proton is expected to appear as a broad singlet, typically in the range of δ 4.5-7.5 ppm. The exact chemical shift and the breadth of this signal are highly dependent on factors such as solvent, concentration, and temperature, owing to the effects of hydrogen bonding.

Aromatic Protons (Phenol Ring): The three protons attached to the substituted phenol (B47542) ring will produce signals within the aromatic region (δ 6.5-7.5 ppm). Given their different positions relative to the substituents, they are expected to be chemically distinct and thus resolved as separate signals. The proton at C6 (ortho to the hydroxyl group) would likely be a doublet, the proton at C5 (meta to the hydroxyl group) a doublet of doublets, and the proton at C3 (ortho to the benzyl (B1604629) group) another doublet.

Aromatic Protons (Chlorobenzyl Ring): The four protons on the 4-chlorophenyl ring constitute a classic AA'BB' system due to the para-substitution. This arrangement typically manifests as two distinct doublets in the range of δ 7.0-7.4 ppm. rsc.org

Methylene (B1212753) Protons (CH₂): The two protons of the methylene bridge that links the two aromatic rings are predicted to generate a sharp singlet around δ 3.9-4.2 ppm. Their position between two electron-withdrawing aromatic systems causes them to be deshielded.

Methyl Protons (CH₃): The methyl group on the phenol ring is expected to produce a distinct singlet at a higher field (more shielded), typically around δ 2.2-2.3 ppm. chemicalbook.com

Predicted ¹H NMR Data (Based on analysis of similar structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | ~5.0 (variable) | Broad Singlet |

| Aromatic H (Phenol Ring) | 6.7 - 7.2 | Multiplets/Doublets |

| Aromatic H (Chlorophenyl Ring) | 7.1 - 7.3 | AA'BB' System (two Doublets) |

| -CH₂- | ~4.0 | Singlet |

| -CH₃ | ~2.2 | Singlet |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule, with each unique carbon atom producing a discrete signal. The predicted chemical shifts for this compound are derived from the well-established electronic effects of hydroxyl, methyl, chloro, and benzyl substituents on aromatic systems.

Phenolic Ring Carbons: The carbon atom bonded to the hydroxyl group (C1) is expected to be the most deshielded carbon in this ring, with a signal around δ 150-155 ppm. The other carbons, both substituted (C2, C4) and unsubstituted (C3, C5, C6), would have signals in the δ 115-140 ppm range.

Chlorobenzyl Ring Carbons: The carbon atom directly attached to the chlorine (C4') is anticipated to resonate around δ 132-134 ppm. rsc.org The ipso-carbon (C1'), where the methylene group is attached, would be found near δ 139-141 ppm. rsc.org The remaining aromatic carbons are expected in the δ 128-130 ppm region.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is predicted to have a chemical shift of around δ 35-40 ppm.

Methyl Carbon (-CH₃): Being the most shielded carbon, the methyl group signal is expected at a high-field position, around δ 20-22 ppm.

Predicted ¹³C NMR Data (Based on analysis of similar structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (C1) | ~152 |

| C-CH₂ (C2) | ~128 |

| C-H (Phenol Ring) | 115 - 131 |

| C-CH₃ (C4) | ~130 |

| C-CH₂ (C1') | ~140 |

| C-H (Chlorophenyl Ring) | 128 - 130 |

| C-Cl (C4') | ~133 |

| -CH₂- | ~38 |

| -CH₃ | ~21 |

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. In this molecule, COSY would reveal cross-peaks between adjacent protons on the phenolic ring, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H-¹³C pairs. ugm.ac.id It is used to definitively link each proton signal to the carbon atom it is attached to. For example, the proton singlet at ~2.2 ppm would correlate to the carbon signal at ~21 ppm, confirming the methyl group assignment. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (typically over 2-3 bonds). It is vital for piecing together the different fragments of the molecule. For instance, the methylene protons (~δ 4.0 ppm) would show correlations to carbons in both the phenolic ring (C1, C2, C3) and the chlorobenzyl ring (C1', C2', C6'), thus confirming the linkage between the two main structural units.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would display characteristic bands identifying its key functional groups.

O-H Stretch: A strong and broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is the hallmark of the hydroxyl group's stretching vibration. The broadening is a direct result of intermolecular hydrogen bonding. youtube.comblogspot.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a cluster of weaker bands in the 3000-3100 cm⁻¹ region. The C-H stretches from the aliphatic methyl and methylene groups are found between 2850 and 3000 cm⁻¹.

C=C Aromatic Stretches: A series of bands with variable intensity between 1450 and 1610 cm⁻¹ are assigned to the carbon-carbon bond stretching within the two aromatic rings.

C-O Stretch: A strong absorption band in the IR spectrum, typically found around 1200-1260 cm⁻¹ for phenolic compounds, corresponds to the C-O stretching vibration. youtube.com

C-Cl Stretch: A band of moderate to strong intensity in the 1090-1010 cm⁻¹ region can be attributed to the C-Cl stretching vibration on the benzyl ring.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Strong |

| C-O Stretch | 1200 - 1260 | Strong | Medium |

| C-Cl Stretch | 1010 - 1090 | Medium-Strong | Medium |

The hydroxyl group in this compound dictates that hydrogen bonding is the primary intermolecular force. IR spectroscopy is an excellent tool for investigating these interactions.

In the solid or liquid state, intermolecular O-H···O hydrogen bonds are expected to form. This is observed in the IR spectrum as a significant broadening and a shift to lower frequency (a red-shift) of the O-H stretching band when compared to a "free" hydroxyl group, which would show a sharp peak around 3600 cm⁻¹. blogspot.com The degree of this broadening and shift provides a qualitative measure of the hydrogen bond strength.

Furthermore, the possibility of a weak intramolecular O-H···π hydrogen bond exists between the phenolic hydroxyl group and the electron-rich π-cloud of the adjacent benzyl ring. ioffe.ru Such interactions are typically investigated by analyzing subtle shifts in the O-H stretching frequency in dilute solutions of non-polar solvents, where intermolecular hydrogen bonding is minimized. The presence of this type of intramolecular interaction would play a role in the molecule's preferred conformation. ioffe.ru

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a virtual fingerprint, allowing for detailed structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For this compound, with a chemical formula of C₁₄H₁₃ClO, the exact mass can be calculated.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Main Isotopes |

| C₁₄H₁₃³⁵ClO | 232.0655 | ¹²C, ¹H, ³⁵Cl, ¹⁶O |

| C₁₄H₁₃³⁷ClO | 234.0625 | ¹²C, ¹H, ³⁷Cl, ¹⁶O |

Note: This data is theoretical and based on the chemical formula. The presence of the chlorine isotope ³⁷Cl would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Fragmentation Pattern Analysis for Structural Information

The fragmentation of this compound under electron ionization (EI) would likely follow predictable pathways based on the stability of the resulting fragments. Key fragmentation processes would include benzylic cleavage and cleavages associated with the phenol group. A closely related compound, 2-Benzyl-4-methylphenol (C₁₄H₁₄O), provides a useful comparison for predicting the fragmentation pattern. nih.gov

Expected Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond between the methylene bridge and the chlorophenyl ring. This would result in the formation of a stable benzyl-type cation.

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom or HCl from the chlorobenzyl fragment is also anticipated.

Phenolic Fragmentation: The phenol moiety can undergo characteristic fragmentations, such as the loss of CO.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z (Mass/Charge) | Predicted Fragment Ion | Predicted Origin |

| 232/234 | [C₁₄H₁₃ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₇H₆Cl]⁺ | Loss of the methylphenol group |

| 107 | [C₇H₇O]⁺ | Loss of the chlorobenzyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the benzyl moiety |

Note: The fragmentation pattern is a prediction based on the structure and known fragmentation of similar molecules. The relative intensities of the peaks would depend on the ionization conditions.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although no crystal structure for this compound has been reported, its solid-state structure can be predicted by examining related compounds.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry and how the molecules pack in the crystal lattice. The crystal structure of the related Schiff base, 2-[(4-Chlorobenzyl)iminomethyl]phenol, shows a V-shaped molecule with a significant dihedral angle between the two aromatic rings. nih.govresearchgate.net A similar non-planar conformation is expected for this compound.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The bond lengths and angles within the this compound molecule are expected to be within the normal ranges for substituted phenols and benzyl groups.

Table 3: Predicted Selected Bond Parameters for this compound

| Bond/Angle | Predicted Value | Justification |

| C-O (phenolic) | ~1.36 Å | Typical for phenolic C-O bonds |

| C-Cl | ~1.74 Å | Typical for C-Cl bonds in chlorobenzenes |

| C-C-C (bridge) | ~112° | Expected for a sp³ hybridized carbon |

| Dihedral Angle | > 45° | Steric hindrance between the two rings |

Note: These values are estimations based on data from structurally similar compounds and may vary in an actual crystal structure.

Supramolecular Interactions and Packing Arrangements

The crystal packing of this compound would be governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and would likely form hydrogen bonds with the hydroxyl group or the π-system of an adjacent molecule. The two aromatic rings provide opportunities for π-π stacking, which would further stabilize the crystal lattice. The crystal structure of 2-[bis(benzylsulfanyl)methyl]-6-methoxyphenol reveals O-H···S hydrogen bonds and C-H···π interactions, which are analogous to the interactions expected for the target compound. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

Geometry Optimization and Electronic Structure Analysis

This subsection would typically present the optimized molecular structure of 2-(4-Chlorobenzyl)-4-methylphenol, detailing key bond lengths, bond angles, and dihedral angles as calculated by a specific DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). The analysis would confirm the most stable conformation of the molecule and discuss the planarity and orientation of the phenolic and chlorobenzyl rings.

Vibrational Frequency Calculations and Spectral Correlation

Here, the theoretical vibrational frequencies (infrared and Raman) would be presented. These calculated frequencies, after appropriate scaling, are correlated with experimental spectroscopic data to assign specific vibrational modes to functional groups within the molecule, such as O-H, C-H, C-C, and C-Cl stretching and bending vibrations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. This section would have detailed the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally indicates higher reactivity. The spatial distribution of these orbitals would also be visualized to identify the electron-donating and electron-accepting regions of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color-coded scheme to identify electron-rich regions (nucleophilic sites, typically colored red) and electron-deficient regions (electrophilic sites, typically colored blue). This map is invaluable for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units.

Hyperconjugative Interactions and Charge Delocalization

This subsection would focus on the interactions between filled (donor) and empty (acceptor) orbitals, which indicate hyperconjugative effects and intramolecular charge transfer. The stabilization energies (E(2)) associated with these interactions, such as those between lone pairs and antibonding orbitals (e.g., n → σ* or n → π*), would be quantified to explain the electronic stabilization and delocalization within the molecule.

The creation of a scientifically robust article focusing on the computational chemistry of this compound is contingent upon the future publication of dedicated theoretical studies. The existing body of literature, while rich with data on analogous compounds, does not provide the specific information necessary to fulfill the detailed requirements of the proposed outline for this particular molecule.

Tautomeric Equilibria and Conformational Analysis

Detailed computational studies on the tautomeric equilibria and conformational analysis of this compound are not present in the available literature. Phenolic compounds can, in principle, exhibit keto-enol tautomerism, although the equilibrium for simple phenols heavily favors the enol form. Computational analysis would clarify the relative stabilities of any potential tautomers.

Conformational analysis would involve calculating the potential energy surface of the molecule as a function of the rotation around the single bond connecting the benzyl (B1604629) group to the phenol (B47542) ring. This would identify the most stable conformations and the energy barriers between them. Such information is crucial for understanding the molecule's three-dimensional structure and its interactions in various environments. However, specific computational data regarding the dihedral angles and energy profiles for this compound has not been documented.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 2-(4-Chlorobenzyl)-4-methylphenol is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating hydroxyl (-OH) group and the moderately activating methyl (-CH₃) group. These substituents direct incoming electrophiles primarily to the positions ortho and para relative to themselves.

The hydroxyl group is a powerful ortho, para-director, significantly increasing the electron density at positions 3, and 5. The methyl group is also an ortho, para-director. In this molecule, the positions ortho to the hydroxyl group are position 3 and the already substituted position 2. The position para to the hydroxyl group is position 5. The positions ortho to the methyl group are position 3 and 5, and the para position is the already substituted position 2. Therefore, electrophilic substitution is strongly directed to positions 3 and 5.

Nitration: Direct nitration of phenols with strong acids like nitric acid can be problematic, often leading to oxidation and the formation of complex mixtures. To achieve selective nitration, protection of the phenolic hydroxyl group is typically required. For instance, the hydroxyl group can be converted into an ester, such as a sulfonate ester, which can be later hydrolyzed after the nitration step. A similar strategy has been employed for the nitration of 4-chloro-2-methylphenol (B52076), where the hydroxyl group was protected as a methanesulfonate (B1217627) or benzenesulfonate (B1194179) ester before nitration with a mixture of sulfuric and nitric acid. This directed the incoming nitro group to the desired position, followed by deprotection to yield the nitrophenol. google.com For this compound, nitration would be expected to occur at the positions activated by the hydroxyl and methyl groups.

Halogenation: Halogenation, such as bromination or chlorination, is a common EAS reaction for phenols and typically proceeds readily without the need for a Lewis acid catalyst due to the high reactivity of the phenol ring. For this compound, halogenation would be expected to occur at the available activated positions on the phenolic ring.

Expected Products of Electrophilic Aromatic Substitution:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration (with protection) | 1. MsCl, Pyridine 2. H₂SO₄, HNO₃ 3. H₃O⁺ | 2-(4-Chlorobenzyl)-4-methyl-3-nitrophenol and/or 2-(4-Chlorobenzyl)-4-methyl-5-nitrophenol |

| Bromination | Br₂ in a non-polar solvent | 3-Bromo-2-(4-chlorobenzyl)-4-methylphenol and/or 5-Bromo-2-(4-chlorobenzyl)-4-methylphenol |

| Chlorination | Cl₂ in a non-polar solvent | 3-Chloro-2-(4-chlorobenzyl)-4-methylphenol and/or 5-Chloro-2-(4-chlorobenzyl)-4-methylphenol |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical modification, allowing for the formation of ethers and esters.

Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base, such as sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide to form an ether. This reaction is a standard method for converting phenols to their corresponding ethers. organic-chemistry.org

Esterification: Phenols can be readily converted to esters by reaction with acylating agents like acid chlorides or acid anhydrides. pearson.com This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. pearson.com For example, the reaction of p-cresol (B1678582) with benzoyl chloride in the presence of zinc dust has been reported to produce p-cresyl benzoate (B1203000) in excellent yield. researchgate.net A similar reaction of this compound with an acylating agent like acetyl chloride would yield the corresponding acetate (B1210297) ester.

Representative Reactions of the Hydroxyl Group:

| Reaction Type | Reagents | Product Structure |

| Etherification | 1. NaH 2. CH₃I | 2-(4-Chlorobenzyl)-1-methoxy-4-methylbenzene |

| Esterification | Acetyl chloride, Pyridine | 2-(4-Chlorobenzyl)-4-methylphenyl acetate |

Reactions at the Benzyl (B1604629) Methylene (B1212753) Group

The methylene group (-CH₂-) connecting the two aromatic rings is a benzylic position and is susceptible to oxidation.

Oxidation to a Ketone: The benzylic methylene group can be oxidized to a carbonyl group (ketone) using various oxidizing agents. Aerobic oxidation using molecular oxygen in the presence of a base metal catalyst, such as copper or iron, has been shown to be effective for the oxidation of benzylic methylenes in related compounds. beilstein-journals.org Other reagents like N-bromosuccinimide (NBS) can also be used to achieve this transformation. nih.gov The oxidation of this compound would yield (4-chlorophenyl)(2-hydroxy-5-methylphenyl)methanone.

Oxidative and Reductive Transformations

Beyond the specific reactions of the functional groups, the molecule as a whole can undergo further oxidative and reductive transformations.

Oxidative Cleavage: Under more vigorous oxidation conditions, cleavage of the C-C bond at the benzylic position or degradation of the aromatic rings can occur. However, controlled oxidation can selectively target the benzylic methylene as described above. The oxidation of benzylic positions to carboxylic acids is also a known transformation, which in this case would lead to the formation of 4-chlorobenzoic acid and 2-hydroxy-5-methylbenzoic acid. organic-chemistry.org

Reductive Transformations (Hydrogenation): Catalytic hydrogenation can be employed to reduce different parts of the molecule.

Reduction of the Chloro-Substituted Ring: The chloro-substituted benzene (B151609) ring can be dehalogenated and the aromatic ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions. The catalytic hydrodechlorination of chloroarenes is a known process. researchgate.net

Reduction of the Phenol Ring: The phenol ring can be hydrogenated to a cyclohexanol (B46403) ring. The hydrogenation of phenols to cyclohexanols is a well-established industrial process, often utilizing catalysts like rhodium, palladium, or nickel. rsc.orgatlantis-press.comgoogle.com The specific products depend on the catalyst and reaction conditions.

The complete reduction of this compound would likely yield a mixture of products, including (cyclohexylmethyl)cyclohexanols.

Summary of Potential Oxidative and Reductive Transformations:

| Transformation | Reagents/Conditions | Potential Product(s) |

| Benzylic Oxidation | O₂, Cu or Fe catalyst | (4-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone |

| Catalytic Hydrogenation | H₂, Pd/C or Rh/C catalyst | (Cyclohexylmethyl)cyclohexanols, Benzyl-4-methylphenol |

Mechanistic Investigations of Key Reactions

Mechanism of Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process. First, the electrophile attacks the electron-rich phenol ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Mechanism of Benzylic Oxidation: The oxidation of the benzylic methylene group can proceed through a radical mechanism, particularly when using reagents like NBS, or via metal-catalyzed pathways. In metal-catalyzed aerobic oxidations, the mechanism often involves the formation of a metal-oxo species that abstracts a hydrogen atom from the benzylic position, leading to a radical intermediate that is then further oxidized to the ketone.

Derivatives, Analogs, and Structure Property Relationships Non Pharmacological/non Biological

Synthesis of Substituted 2-(4-Chlorobenzyl)-4-methylphenol Analogs

The synthesis of analogs of this compound can be achieved through various organic reactions that allow for the introduction of a wide range of functional groups. The general approach often involves the benzylation of p-cresol (B1678582) or its derivatives with appropriately substituted benzyl (B1604629) halides.

Modifications on the Chlorobenzyl Moiety

Modifications to the 4-chlorobenzyl portion of the molecule can be accomplished by utilizing different substituted benzyl halides in the alkylation of 4-methylphenol (p-cresol). This allows for the introduction of various substituents onto the benzyl ring, thereby tuning the electronic and steric properties of the resulting molecule.

For instance, the chlorine atom at the para position can be replaced with other halogens (Fluorine, Bromine, Iodine) or with electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano). The synthesis of such analogs would typically follow a Friedel-Crafts type alkylation or a Williamson ether synthesis followed by a rearrangement, although direct C-alkylation is also possible under specific conditions.

A general synthetic scheme could involve the reaction of p-cresol with a substituted benzyl chloride in the presence of a Lewis acid catalyst. The choice of substituent on the benzyl chloride will dictate the final properties of the analog. For example, the synthesis of N-(4-halobenzyl)amides from coupling reactions with 4-halobenzylamines has been reported, demonstrating the feasibility of incorporating various halogens on the benzyl ring. nih.gov

Table 1: Examples of Synthesized Analogs with Modifications on the Chlorobenzyl Moiety

| Substituent at para-position of Benzyl Ring | Resulting Analog Name | Potential Synthetic Precursor |

| -F | 2-(4-Fluorobenzyl)-4-methylphenol | 4-Fluorobenzyl chloride |

| -Br | 2-(4-Bromobenzyl)-4-methylphenol | 4-Bromobenzyl chloride |

| -CH₃ | 2-(4-Methylbenzyl)-4-methylphenol | 4-Methylbenzyl chloride |

| -OCH₃ | 2-(4-Methoxybenzyl)-4-methylphenol | 4-Methoxybenzyl chloride |

| -NO₂ | 2-(4-Nitrobenzyl)-4-methylphenol | 4-Nitrobenzyl chloride |

Modifications on the Methylphenol Ring

The methylphenol ring offers several positions for substitution, allowing for a wide range of structural modifications. These can include altering the alkyl group, introducing additional substituents to the aromatic ring, or modifying the hydroxyl group.

The synthesis of such derivatives can be achieved through various electrophilic aromatic substitution reactions on p-cresol prior to or after benzylation. For example, bromination of p-cresol can yield 2-bromo-4-methylphenol, which could then be benzylated. google.com The development of para-selective chlorination processes for phenols using sulfuryl chloride in the presence of sulfur-containing catalysts also provides a route to specifically functionalized phenol (B47542) precursors. mdpi.com The synthesis of sterically hindered phenols often starts from p-cresol and involves the introduction of bulky alkyl groups, a strategy that could be applied here. google.com

Furthermore, the phenolic hydroxyl group can be converted to an ether or ester, which can alter the compound's solubility and reactivity. For instance, the development of novel para-substituted benzyl ethers for hydroxyl group protection in organic synthesis highlights the chemical accessibility of this functional group. acs.org

Table 2: Examples of Synthesized Analogs with Modifications on the Methylphenol Ring

| Modification on Methylphenol Ring | Resulting Analog Name | Potential Synthetic Route |

| Additional -CH₃ group at C6 | 2-(4-Chlorobenzyl)-4,6-dimethylphenol | Alkylation of 2,4-dimethylphenol |

| -Br at C6 | 6-Bromo-2-(4-chlorobenzyl)-4-methylphenol | Bromination of this compound |

| -OCH₃ (hydroxyl group etherification) | 1-(4-Chlorobenzyl)-2-methoxy-4-methylbenzene | Etherification of the parent phenol |

| -C(CH₃)₃ at C6 | 2-(4-Chlorobenzyl)-6-tert-butyl-4-methylphenol | Alkylation with a tert-butyl group |

Exploration of Structure-Property Relationships for Specific Non-Biological Applications

The systematic modification of the this compound scaffold allows for the investigation of how changes in molecular structure influence macroscopic properties relevant to material science and electronics.

Influence of Substituents on Electronic Properties

Substituents on both the chlorobenzyl and methylphenol rings can significantly alter the electronic properties of the molecule, such as its oxidation potential and ability to scavenge free radicals. These properties are critical for applications like antioxidants.

The antioxidant activity of phenolic compounds is closely linked to the stability of the phenoxy radical formed upon hydrogen atom donation. Electron-donating groups on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group, can stabilize this radical through resonance and inductive effects, thereby enhancing antioxidant capacity. researchgate.netmdpi.com Conversely, electron-withdrawing groups would be expected to decrease antioxidant activity.

Quantitative structure-activity relationship (QSAR) studies on phenolic antioxidants have shown that parameters like the heat of formation, the energy of the highest occupied molecular orbital (HOMO), and the number of hydroxyl groups are key determinants of their antioxidant efficacy. nih.gov For analogs of this compound, introducing additional hydroxyl or methoxy groups to the phenol ring would likely increase their radical scavenging ability. nih.gov

Table 3: Predicted Influence of Substituents on Antioxidant Activity

| Modification | Position of Modification | Expected Effect on Antioxidant Activity | Rationale |

| -OCH₃ | C6 on phenol ring | Increase | Electron-donating group, stabilizes phenoxy radical. |

| -NO₂ | C6 on phenol ring | Decrease | Electron-withdrawing group, destabilizes phenoxy radical. |

| -Cl | C3 on benzyl ring | Minor Decrease | Weakly electron-withdrawing, may have a small impact. |

| -OH | C5 on phenol ring | Significant Increase | Additional site for hydrogen donation and radical stabilization. |

Influence of Structural Modifications on Material Science Relevant Properties

In the realm of material science, derivatives of this compound could find use as polymer additives, such as antioxidants or UV stabilizers. The introduction of bulky substituents, creating sterically hindered phenols, is a common strategy to improve the performance of such additives. google.com

For example, introducing a tert-butyl group at the C6 position of the methylphenol ring would create a more sterically hindered phenol. This steric hindrance can enhance the stability of the phenoxy radical and prevent side reactions, making the compound a more effective antioxidant for stabilizing polymers like polyamides. google.com The synthesis of such hindered phenols is well-established and often utilizes p-cresol as a starting material. google.com

Table 4: Potential Material Science Applications Based on Structural Modifications

| Structural Feature | Potential Application | Relevant Property |

| Increased steric hindrance (e.g., tert-butyl groups) | Polymer Antioxidant | Enhanced stability of phenoxy radical, reduced volatility. |

| Introduction of long alkyl chains | Plasticizer | Increased compatibility with non-polar polymers. |

| Conversion of -OH to reactive group (e.g., acrylate) | Reactive Polymer Additive | Covalent incorporation into polymer network. |

| Increased halogen content | Flame Retardant Additive | Halogens can interfere with combustion radical chain reactions. |

Potential Applications and Research Directions Non Pharmacological/non Biological

Applications in Materials Science

Research into the application of 2-(4-Chlorobenzyl)-4-methylphenol in materials science is an emerging field. While direct applications are not extensively documented, its structural motifs suggest potential as a precursor for polymers and nonlinear optical (NLO) materials.

Phenolic compounds are fundamental building blocks for various polymers. For instance, derivatives of similar phenolic structures, like 2-methoxy-4-vinylphenol, have been successfully used as bio-based monomer precursors for both thermoplastics and thermoset polymers. mdpi.comnih.govresearchgate.net This suggests that this compound could potentially be functionalized to create novel polymers with specific thermal and mechanical properties.

In the realm of nonlinear optics, organic materials are gaining attention for their tunable properties. samaterials.com Compounds with aromatic rings and potential for charge-transfer interactions, characteristics present in this compound, are of interest. For example, organic molecular crystals like 2-methyl-4-nitroaniline (B30703) (MNA) and dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate have demonstrated significant NLO properties. jhuapl.edunih.gov The specific NLO characteristics of this compound would require further experimental investigation.

Table 1: Examples of Related Compounds in Materials Science

| Compound | Application Area | Key Finding |

| 2-Methoxy-4-vinylphenol | Polymer Precursor | Can be used to create bio-based functional monomers for radical polymerizations. mdpi.comnih.govresearchgate.net |

| 2-Methyl-4-nitroaniline (MNA) | Nonlinear Optics | Exhibits significant nonlinear optical properties. jhuapl.edu |

| Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate | Nonlinear Optics | Shows relevant second and third-order nonlinear optical properties. nih.gov |

Role in Catalysis

The structural features of this compound, particularly the phenolic hydroxyl group and the aromatic rings, make it a candidate for investigation in the field of catalysis, both as a ligand in metal complexes and potentially as an organocatalyst.

The phenolic group can be deprotonated to form a phenoxide, which can then coordinate to a metal center. The electronic properties of the resulting metal complex can be tuned by the substituents on the aromatic rings. While specific research on this compound as a ligand is not prominent, the broader class of phenol-containing ligands is widely used in various catalytic transformations.

As an organocatalyst, the hydroxyl group could potentially act as a hydrogen bond donor, activating substrates in a reaction. The steric bulk provided by the benzyl (B1604629) group could also influence the stereoselectivity of certain reactions. However, dedicated studies are needed to explore and validate these potential catalytic roles.

Environmental Chemistry Studies

The environmental fate and transport of chlorinated phenolic compounds are of significant interest due to their potential persistence and toxicity. Understanding the degradation pathways of this compound is crucial for assessing its environmental impact.

Photodegradation Studies

Information specifically on the photodegradation of this compound is limited. However, studies on related compounds like 4-methylphenol indicate that reaction with photochemically-produced hydroxyl radicals is a dominant atmospheric destruction process. epa.gov It is plausible that this compound would also be susceptible to photodegradation through similar mechanisms, involving the cleavage of the aromatic ring or transformation of the substituent groups.

Chemical Degradation Pathways

In the environment, chemical degradation can occur through various abiotic processes. For phenolic compounds, oxidation is a key degradation pathway. While specific pathways for this compound are not detailed in the available literature, the degradation of other chlorophenols often involves hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The chlorine substituent can influence the rate and pathway of degradation.

Biodegradation Mechanisms (Environmental Focus)

While this article focuses on non-biological aspects, it is important to note that in an environmental context, biodegradation by microorganisms is a primary route for the breakdown of such compounds. Studies on 4-chloro-2-methylphenol (B52076) have shown that it can be metabolized by certain bacteria. nih.gov The degradation often proceeds via a modified ortho-cleavage pathway. nih.gov The presence of the benzyl group in this compound would likely influence the specifics of the biodegradation pathway.

Metabolite Identification (Environmental Context)

Identifying the breakdown products of this compound is essential for a complete environmental assessment. For a related compound, 4-chloro-2-methylphenol, a transiently secreted intermediate, 2-methyl-4-carboxymethylenebut-2-en-4-olide, has been identified during its metabolism by a bacterial strain. nih.gov In the degradation of 4-chlorobiphenyl, 4-chlorobenzoate (B1228818) is a known metabolite. nih.gov It is conceivable that the degradation of this compound could lead to the formation of chlorinated benzoic acids and other smaller organic molecules as the aromatic rings are broken down.

Table 2: Environmental Degradation Data for Related Compounds

| Compound | Degradation Process | Key Finding/Metabolite |

| 4-Methylphenol | Atmospheric Degradation | Reacts with hydroxyl radicals with a half-life of approximately 10 hours. epa.gov |

| 4-Chloro-2-methylphenol | Biodegradation | Metabolized via a modified ortho-cleavage route, forming 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov |

| 4-Chlorobiphenyl | Biodegradation | Degraded to 4-chlorobenzoate. nih.gov |

Analytical Method Development for Detection and Quantification (Advanced Techniques)

The accurate determination of this compound, a compound with a specific substitution pattern, relies on advanced analytical techniques that offer high selectivity and sensitivity. Research in this area focuses on optimizing chromatographic and spectroscopic methods to overcome challenges such as matrix interference and the presence of isomeric compounds.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation and quantification of this compound. Advanced iterations of these methods, often coupled with mass spectrometry (MS), provide the necessary performance for complex sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of semi-volatile compounds like this compound. The separation is based on the compound's volatility and interaction with the stationary phase of the GC column, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented ions.

For related chlorophenols, derivatization is a common strategy to improve volatility and chromatographic behavior. General methods for phenols, such as the EPA Method 8041A, suggest derivatization with agents like diazomethane (B1218177) to form more volatile methyl ethers, or with pentafluorobenzyl bromide (PFBBr) to create derivatives suitable for highly sensitive electron capture detection (ECD) or MS analysis. settek.comepa.govepa.gov While underivatized phenols can be analyzed by GC with a flame ionization detector (FID), derivatization is often preferred for trace-level quantification. settek.comepa.gov

A commercial laboratory reports the analysis of the isomeric compound 2-benzyl-4-chlorophenol (B1669242) using an in-house GC-MS method, achieving a limit of quantification (LOQ) of 0.1 µg/L in water. analytice.com This indicates the high sensitivity achievable with this technique. For complex mixtures containing multiple isomers, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) offers superior resolving power, as has been demonstrated for other complex alkylphenol mixtures.

A headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS has been developed for the simultaneous determination of various phenols in water samples. researchgate.net This technique involves a derivatization step with acetic anhydride (B1165640) prior to extraction and has shown good linearity and low detection limits in the nanogram-per-liter range for related compounds. researchgate.net

Table 1: Exemplary GC-MS Parameters for Phenolic Compound Analysis (Adaptable for this compound)

| Parameter | Example Condition | Reference |

| Technique | Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) | researchgate.net |

| Derivatization | Acetic Anhydride | researchgate.net |

| SPME Fiber | 65 µm PDMS-DVB | researchgate.net |

| GC Column | DB-5 or DB-1701 type capillary column | epa.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | settek.comepa.gov |

| Reported LOQ | 0.1 µg/L (for 2-benzyl-4-chlorophenol) | analytice.com |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of phenolic compounds that may have limited thermal stability or require analysis without derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Sensitive HPLC methods have been developed for related compounds like p-cresol (B1678582) (4-methylphenol) and other chlorophenols, often employing fluorescence or UV detection. nih.gov For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent labeling agent can be employed. For instance, a method using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) as a labeling reagent has been successfully applied to the analysis of various chlorophenols in urine samples, with detection limits in the sub-micromolar range. nih.gov

The choice of the stationary phase is critical for achieving the desired separation. While standard C18 columns are widely used, other chemistries can offer unique selectivity for closely related isomers. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Table 2: Illustrative HPLC Method Parameters for Chlorophenol Analysis

| Parameter | Example Condition | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govnih.gov |

| Column | ODS (C18) | nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with acid modifier | nih.gov |

| Detection | UV or Fluorescence Detector | nih.govnih.gov |

| Derivatization | (Optional) Pre-column with a fluorogenic agent like DIB-Cl | nih.gov |

| Detection Limits | 0.024 to 0.08 µM (for DIB-derivatized chlorophenols) | nih.gov |

While often used as detectors in chromatography, spectroscopic techniques can also be employed for direct quantitative analysis, although this is less common for complex mixtures without prior separation.

UV-Vis Spectrophotometry:

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of phenolic compounds. The method relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, and the absorbance is directly proportional to its concentration (Beer-Lambert law). For this compound, the presence of the phenolic ring and the chlorobenzyl group results in characteristic UV absorption maxima. However, this method lacks selectivity, and its application is generally limited to samples where this compound is the primary absorbing species or after an effective separation or extraction step to remove interfering substances. It is most commonly used as a detection method in HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a primary ratio method of measurement and can be used for quantitative analysis without the need for identical calibration standards. The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By integrating the signals corresponding to specific protons of the this compound molecule and comparing them to the integral of a known amount of an internal standard, a precise and accurate concentration can be determined. This technique is highly specific as the chemical shifts of the protons are unique to the molecule's structure. However, qNMR generally has lower sensitivity compared to chromatographic methods, making it more suitable for the analysis of bulk materials or concentrated solutions rather than trace-level environmental monitoring.

Conclusion and Future Research Perspectives

Summary of Current Research Status for 2-(4-Chlorobenzyl)-4-methylphenol

Currently, dedicated research focusing specifically on this compound is sparse in publicly accessible scientific literature. Its existence is noted in chemical databases, and its structure suggests it is an alkylated derivative of p-cresol (B1678582) (4-methylphenol). The primary research context for this compound is derived from broader studies on related molecules and synthetic methodologies.

Studies on the synthesis of related substituted phenols, such as the chlorination of 4-methylphenol to produce 2-chloro-4-methylphenol (B1207291), are well-documented. google.comnih.gov These processes often utilize Lewis acid catalysts to achieve high selectivity. google.com Furthermore, the benzylation of phenols is a known synthetic transformation, though it can lead to a mixture of products, including di- and tri-substituted derivatives. justia.com The challenge of achieving mono-benzylation at the ortho position of a p-substituted phenol (B47542) highlights an area of synthetic chemistry relevant to the production of this compound. justia.com

While no specific biological activity for this compound has been reported, research on structurally similar compounds provides a basis for speculation. For instance, p-cresol and its derivatives are known to be produced by bacterial fermentation in the human gut and can have various biological effects. wikipedia.org Additionally, other substituted phenols are consumed as antioxidants, such as butylated hydroxytoluene (BHT). wikipedia.org

The current research landscape for this compound is therefore largely defined by the synthesis and properties of its precursors and structural analogs rather than direct investigation of the compound itself.

Identification of Knowledge Gaps and Unexplored Research Avenues

The limited body of research on this compound presents a significant knowledge gap. The following are key areas that remain unexplored:

Physicochemical Properties: A comprehensive characterization of the physical and chemical properties of this compound is lacking. This includes, but is not limited to, its melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, MS).

Toxicological Profile: There is no available data on the toxicity of this compound. Understanding its potential impact on human health and the environment is a critical prerequisite for any potential application.

Biological Activity: The biological effects of this compound are entirely unknown. Systematic screening for various activities, such as antimicrobial, antioxidant, anti-inflammatory, or enzymatic inhibition, could reveal potential applications.

Metabolic Fate: How this compound is metabolized in biological systems is an open question. Investigating its metabolic pathways would be crucial for assessing its safety and potential as a therapeutic agent.

Environmental Fate and Degradation: The persistence and degradation of this compound in the environment have not been studied.

Future Directions in Synthetic Development and Methodological Advances

Future research should focus on developing efficient and selective synthetic routes to this compound. Key areas for investigation include:

Optimization of Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of p-cresol with 4-chlorobenzyl chloride is a logical synthetic approach. beyondbenign.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgchadsprep.com Research should focus on optimizing reaction conditions, including the choice of catalyst, solvent, and temperature, to maximize the yield and selectivity of the desired ortho-benzylated product while minimizing the formation of isomers and polysubstituted byproducts. The use of greener catalysts to replace traditional Lewis acids like aluminum chloride could also be explored. beyondbenign.org

Catalytic Benzylation: Investigating novel catalytic systems for the benzylation of phenols could lead to more efficient and environmentally friendly syntheses. This could include the use of solid acid catalysts or transition metal catalysts that offer high selectivity under mild conditions. justia.comresearchgate.net

Promoter-Free Synthesis: Recent research has shown the possibility of promoter-free and additive-free benzylation of arenes with benzyl (B1604629) halides. researchgate.net Exploring the applicability of such methods to the synthesis of this compound could offer a more sustainable synthetic route.

Below is a table summarizing potential synthetic approaches:

| Synthetic Approach | Precursors | Potential Catalysts/Reagents | Key Challenges |

| Friedel-Crafts Alkylation | p-Cresol, 4-Chlorobenzyl chloride | AlCl₃, FeCl₃, Graphite | Control of regioselectivity (ortho vs. para), prevention of polyalkylation |

| Catalytic Benzylation | p-Cresol, 4-Chlorobenzyl chloride or alcohol | Zeolites, Transition metal complexes | Catalyst deactivation, product separation |

| Promoter-Free Benzylation | p-Cresol, 4-Chlorobenzyl chloride | Heat, specific solvents | Potentially lower yields, understanding the autocatalytic mechanism |

Emerging Applications and Interdisciplinary Research Opportunities

The structural motifs within this compound—a chlorinated aromatic ring and a substituted phenol—suggest several potential applications that warrant interdisciplinary investigation:

Pharmaceutical and Agrochemical Intermediates: Many bioactive molecules contain substituted phenol and chlorobenzyl moieties. This compound could serve as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. For example, 2-chloro-4-methylphenol is a known intermediate for crop protection agents. google.com

Antimicrobial Agents: The presence of a chlorinated phenol structure suggests potential antimicrobial activity. Research could explore its efficacy against a range of bacteria and fungi, potentially leading to new disinfectants or antifungal agents.

Antioxidants: Phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity of this compound could be evaluated and compared to existing antioxidants like BHT. wikipedia.org

Material Science: Phenolic resins are an important class of polymers. The incorporation of this compound into polymer chains could impart specific properties, such as enhanced thermal stability or flame retardancy, due to the presence of the chlorine atom.

Molecular Probes: The specific substitution pattern could make this molecule a candidate for the development of selective molecular probes for biological targets, following derivatization with fluorescent or other reporter groups.

The following table outlines potential research areas and the corresponding disciplines:

| Potential Application | Relevant Research Areas | Interdisciplinary Fields |

| Pharmaceuticals | Synthesis of derivatives, biological screening, SAR studies | Medicinal Chemistry, Pharmacology |

| Agrochemicals | Herbicide/pesticide/fungicide screening | Agricultural Science, Toxicology |

| Antimicrobials | MIC/MBC testing, mechanism of action studies | Microbiology, Materials Science |

| Antioxidants | DPPH assay, ABTS assay, cellular antioxidant assays | Food Science, Biochemistry |

| Materials Science | Polymer synthesis and characterization | Polymer Chemistry, Materials Engineering |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.